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Compound of Interest

Compound Name: Ala-His

Cat. No.: B1278170 Get Quote

Technical Support Center: Ala-His
Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to

the dipeptide L-Alanyl-L-Histidine (Ala-His). This guide provides answers to frequently asked

questions and a step-by-step troubleshooting guide to address problems like peak tailing,

fronting, and broadening.

Frequently Asked Questions (FAQs)
Q1: Why is my Ala-His peak showing significant tailing in reversed-phase chromatography?

A1: Peak tailing for Ala-His is commonly caused by secondary interactions between the basic

functional groups of the peptide and residual silanol groups on the silica-based stationary

phase.[1][2] The imidazole ring of histidine and the N-terminal amine are positively charged at

low pH and can interact strongly with negatively charged, deprotonated silanols, leading to a

secondary retention mechanism that causes tailing.[2] Low ionic strength mobile phases can

also worsen this effect.[3][4]

Q2: Can the choice of mobile phase acid affect the peak shape of Ala-His?

A2: Absolutely. While formic acid is often preferred for LC-MS compatibility, it is a weak acid

and may not be sufficient to suppress the ionization of residual silanols, leading to poor peak
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shapes.[3][4][5] Trifluoroacetic acid (TFA) is a stronger ion-pairing agent that is more effective

at masking silanols and improving peak symmetry, but it can cause ion suppression in mass

spectrometry.[1] Ammonium formate can be a good compromise as it increases the ionic

strength of the mobile phase, which helps to reduce unwanted ionic interactions and improve

peak shape.[3][4]

Q3: What is column overload and could it be causing my poor peak shape?

A3: Column overload occurs when the amount of sample injected exceeds the capacity of the

column.[6] This saturates the stationary phase, leading to broadened, asymmetric peaks that

often have a characteristic "right-triangle" shape and a shorter retention time.[6] This is a more

significant issue when using mobile phases with low ionic strength, such as formic acid, where

even sub-microgram quantities on an analytical column can cause overload.[3][4] To check for

overload, simply reduce the sample concentration or injection volume and observe if the peak

shape improves.[6]

Q4: My peak shape is poor in HILIC mode. What are the likely causes?

A4: In Hydrophilic Interaction Chromatography (HILIC), poor peak shape is often related to the

sample solvent.[7] Injecting a sample dissolved in a solvent with a high aqueous content (a

strong solvent in HILIC) can cause peak distortion and reduced retention because it disrupts

the partitioning mechanism.[7][8] It is recommended to dissolve the sample in a solvent with a

high organic content, ideally matching the mobile phase.[8] Insufficient buffer concentration can

also lead to secondary interactions and peak tailing in HILIC.[7]

Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for

Ala-His.

Problem: Asymmetric Peak Tailing
The peak has a pronounced "tail" extending from the back of the peak.

Logical Troubleshooting Workflow

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15233523/
https://www.researchgate.net/publication/8474272_Effect_of_buffer_on_peak_shape_of_peptides_in_reversed-phase_high_performance_liquid_chromatography
https://www.chromatographyonline.com/view/choice-buffer-analysis-basic-peptides-reversed-phase-hplc-1
https://www.chromatographytoday.com/article/help-desk/63/chromatography-today-help-desk/the-importance-of-understanding-secondary-interactions-when-analysing-peptides/2483
https://pubmed.ncbi.nlm.nih.gov/15233523/
https://www.researchgate.net/publication/8474272_Effect_of_buffer_on_peak_shape_of_peptides_in_reversed-phase_high_performance_liquid_chromatography
https://www.chromatographyonline.com/view/troubleshooting-basics-part-iv-peak-shape-problems
https://www.chromatographyonline.com/view/troubleshooting-basics-part-iv-peak-shape-problems
https://pubmed.ncbi.nlm.nih.gov/15233523/
https://www.researchgate.net/publication/8474272_Effect_of_buffer_on_peak_shape_of_peptides_in_reversed-phase_high_performance_liquid_chromatography
https://www.chromatographyonline.com/view/troubleshooting-basics-part-iv-peak-shape-problems
https://www.thermofisher.com/tw/zt/home/industrial/chromatography/chromatography-learning-center/liquid-chromatography-information/hilic-hplc-uhplc-columns-information/hilic-troubleshooting.html
https://www.thermofisher.com/tw/zt/home/industrial/chromatography/chromatography-learning-center/liquid-chromatography-information/hilic-hplc-uhplc-columns-information/hilic-troubleshooting.html
https://www.researchgate.net/publication/283338519_Some_factors_that_can_lead_to_poor_peak_shape_in_hydrophilic_interaction_chromatography_and_possibilities_for_their_remediation
https://www.researchgate.net/publication/283338519_Some_factors_that_can_lead_to_poor_peak_shape_in_hydrophilic_interaction_chromatography_and_possibilities_for_their_remediation
https://www.thermofisher.com/tw/zt/home/industrial/chromatography/chromatography-learning-center/liquid-chromatography-information/hilic-hplc-uhplc-columns-information/hilic-troubleshooting.html
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify Problem

Investigate Cause Implement Solution

Poor Peak Shape
(Tailing)

Chemical InteractionsIs sample load low?

Column Overload

Does shape improve
with dilution?

Column Health

Does problem persist
with new column?

Optimize Mobile Phase
(pH, Buffer, Additive)

Reduce Sample Load
(Lower Concentration/Volume)

Flush or Replace Column

Click to download full resolution via product page

Caption: A workflow for troubleshooting poor peak shape.

Potential Cause 1: Secondary Silanol Interactions
The basic nature of Ala-His leads to strong interactions with acidic silanol groups on the

column's stationary phase. This is the most common cause of peak tailing.[2]
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Caption: Interaction of Ala-His with the stationary phase.

Solutions:

Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2-3) helps to protonate the silanol

groups, reducing their ability to interact with the positively charged Ala-His.[2][9]

Increase Buffer Strength: Using a buffer with higher ionic strength, such as ammonium

formate (20-50 mM), can help shield the ionic interactions.[3][4]

Use an Ion-Pairing Agent: Add 0.05-0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA

pairs with the charged analyte and masks the silanol groups, significantly improving peak

shape.[1][4]

Select a Different Column: Use a column with a highly inert stationary phase (e.g., one with

advanced end-capping or a hybrid particle technology) to minimize the number of available

silanol groups.[1]

Potential Cause 2: Column Overload

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1278170?utm_src=pdf-body-img
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.elementlabsolutions.com/uk/chromatography-blog/post/peak-tailing-in-hplc
https://www.agilent.com/cs/library/posters/public/Final%20TIPS%20and%20Tricks%20HPLC%20Troubleshooting%20(2).pdf
https://pubmed.ncbi.nlm.nih.gov/15233523/
https://www.researchgate.net/publication/8474272_Effect_of_buffer_on_peak_shape_of_peptides_in_reversed-phase_high_performance_liquid_chromatography
https://www.chromatographytoday.com/article/help-desk/63/chromatography-today-help-desk/the-importance-of-understanding-secondary-interactions-when-analysing-peptides/2483
https://www.researchgate.net/publication/8474272_Effect_of_buffer_on_peak_shape_of_peptides_in_reversed-phase_high_performance_liquid_chromatography
https://www.chromatographytoday.com/article/help-desk/63/chromatography-today-help-desk/the-importance-of-understanding-secondary-interactions-when-analysing-peptides/2483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injecting too much analyte saturates the active sites on the stationary phase.

Solutions:

Reduce Injection Volume: Decrease the volume of sample injected onto the column.[10]

Dilute the Sample: Prepare a more dilute sample and inject the original volume. A 10-fold

dilution is a good starting point for diagnosis.[6]

Potential Cause 3: Column Contamination or Degradation
Accumulation of contaminants on the column frit or degradation of the stationary phase bed

can distort peak shapes.[11][12]

Solutions:

Flush the Column: Disconnect the column from the detector and flush it with a strong solvent

(e.g., 100% Acetonitrile or Isopropanol) in the reverse direction.[2][6]

Replace the Guard Column: If a guard column is in use, replace it as it may be fouled.[6]

Replace the Column: If flushing does not resolve the issue, the column may have reached

the end of its lifespan and should be replaced.[12]

Data & Protocols
Table 1: Effect of Mobile Phase Additives on Peak Shape
This table summarizes the typical effects of common acidic additives on peptide

chromatography. The values are illustrative for comparison purposes.
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Additive (0.1%) Ionic Strength
Peak
Asymmetry
(Tailing Factor)

MS
Compatibility

Primary
Mechanism

Formic Acid Low Poor ( > 1.5) Excellent
Simple pH

modification

Trifluoroacetic

Acid (TFA)
High

Excellent (1.0 -

1.2)

Poor (Ion

Suppression)

Ion-pairing and

silanol

masking[1]

Ammonium

Formate (pH 3)
High Good (1.2 - 1.4) Good

Increased ionic

strength reduces

repulsion[3][5]

Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is for attempting to restore column performance when contamination is

suspected.

Disconnect: Disconnect the column from the detector to avoid contamination.

Reverse Flow: Connect the column to the pump in the reverse flow direction.

Set Flow Rate: Set a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column).

Flushing Sequence:

Wash with 20 column volumes of HPLC-grade water.

Wash with 20 column volumes of 100% Acetonitrile.

Wash with 20 column volumes of 100% Isopropanol (if compatible with the phase).

Wash again with 20 column volumes of 100% Acetonitrile.

Equilibration: Reconnect the column in the correct flow direction and equilibrate with the

mobile phase for at least 30 column volumes before use.
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Protocol 2: Mobile Phase Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimizing the mobile phase.

Baseline: Establish a baseline chromatogram using a common mobile phase (e.g.,

Water/Acetonitrile with 0.1% Formic Acid).

Test Ion-Pairing: Prepare a new mobile phase containing 0.1% TFA instead of formic acid.

Equilibrate the column thoroughly and inject the sample. Compare the peak shape to the

baseline.

Test Buffer Strength: If TFA is not suitable (e.g., for MS), prepare a mobile phase with an

ammonium formate buffer (e.g., 20 mM, pH adjusted to 3.0 with formic acid). Equilibrate and

inject the sample.

Compare Results: Analyze the peak asymmetry, retention time, and resolution from all three

conditions to select the optimal mobile phase for your application.[13][14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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